4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide, more commonly known as S 14506, is a synthetic compound that belongs to the class of 7-methoxy naphthylpiperazines. [] It is a high-efficacy full agonist of the serotonin 5-HT1A receptor, demonstrating potent activity at this receptor subtype. [, ] This compound has been the subject of extensive scientific research, particularly for its potential anxiolytic and antidepressant properties in animal models. [, ]
Compound Description: 8-OH-DPAT is a prototypical 5-HT1A receptor agonist widely used in research to investigate the effects of 5-HT1A receptor activation. [, , , , , , , ] It induces various behavioral and physiological effects in animals, including hypothermia, forepaw treading, and antagonism of morphine-induced analgesia. []
Relevance: 8-OH-DPAT serves as a key reference compound for comparing the pharmacological profile of S 14506. Both compounds are potent 5-HT1A receptor agonists, but S 14506 demonstrates higher efficacy in various in vivo assays, including anxiolytic activity in the pigeon conflict procedure and stimulation of corticosterone release. [, , , , , ] This suggests that S 14506 may be a more potent and efficacious 5-HT1A receptor agonist than 8-OH-DPAT.
(+)-Flesinoxan
Compound Description: (+)-Flesinoxan is a selective 5-HT1A receptor agonist belonging to the benzodioxane class. [, , , , , ]
Relevance: Similar to 8-OH-DPAT, (+)-flesinoxan is used as a comparative compound for evaluating the pharmacological profile of S 14506. While both compounds act as 5-HT1A receptor agonists, S 14506 exhibits higher efficacy in inducing anxiolytic effects, stimulating corticosterone release, and producing other 5-HT1A agonist actions in rodents. [, , , , , ]
Buspirone
Compound Description: Buspirone is a clinically used anxiolytic drug that acts as a partial agonist at 5-HT1A receptors. [, , , , ]
Relevance: The study compared the anxiolytic potential of S 14506 with that of buspirone. S 14506 demonstrated significantly greater anxiolytic effects in the pigeon conflict procedure, indicating higher efficacy at 5-HT1A receptors compared to the partial agonist buspirone. [, , , , ]
BMY 7378
Compound Description: BMY 7378 is a selective 5-HT1A receptor agonist with higher efficacy at presynaptic 5-HT1A autoreceptors compared to postsynaptic 5-HT1A receptors. [, , , ]
Relevance: The study used BMY 7378 to investigate the relationship between the efficacy of 5-HT1A receptor agonists and their anxiolytic potential. S 14506 demonstrated higher efficacy than BMY 7378 in both inducing anxiolytic effects and stimulating corticosterone release, suggesting a correlation between these activities and 5-HT1A receptor efficacy. [, , , ]
(-)-Alprenolol
Compound Description: (-)-Alprenolol is a beta-adrenergic receptor antagonist that also possesses affinity for 5-HT1A receptors, acting as an antagonist at these sites. [, ]
Relevance: The study employed (-)-alprenolol to confirm the involvement of 5-HT1A receptors in the anxiolytic effects of S 14506. The observation that (-)-alprenolol antagonized the anticonflict action of S 14506 in the pigeon conflict procedure provides evidence for the involvement of 5-HT1A receptors in mediating these effects. []
Ipsapirone
Compound Description: Ipsapirone is a pyrimidinylpiperazine derivative that acts as an agonist at 5-HT1A receptors. [, , ]
Relevance: Ipsapirone serves as another comparative 5-HT1A agonist to S 14506 in studying drug discrimination and hypothermia. [, , ] While both display agonist activity, their potencies and efficacies might differ.
WY-48,723 and WY-50,324
Compound Description: Both are arylpiperazine derivatives acting as agonists at 5-HT1A receptors. []
Relevance: These compounds are structurally similar to S 14506 and provide further evidence that arylpiperazines can function as 5-HT1A agonists. [] Comparing their potencies and efficacies to S 14506 helps delineate structure-activity relationships.
S 14671
Compound Description: A methoxynaphtylpiperazine derivative, similar to S 14506, acting as a 5-HT1A receptor agonist. [, , , ]
Relevance: The close structural similarity to S 14506 suggests they may share similar binding modes and pharmacological profiles. [, , , ] Direct comparisons in assays like drug discrimination and hypothermia help determine if subtle structural differences translate to significant pharmacological distinctions.
Zalospirone
Compound Description: A pyrimidinylpiperazine that acts as a partial agonist at 5-HT1A receptors. [, ]
Relevance: Zalospirone's partial agonist profile contrasts with the presumed full agonist activity of S 14506. [, ] Comparing their effects helps understand the influence of intrinsic efficacy on behavioral and physiological outcomes.
S 15535 and S 15931
Compound Description: These benzodioxopiperazines exhibit a mixed profile at 5-HT1A receptors, acting as agonists at autoreceptors and antagonists at postsynaptic receptors. []
Relevance: Their unique profile allows researchers to differentiate between pre- and postsynaptic 5-HT1A receptor-mediated effects. [] Contrasting their actions with S 14506 can help elucidate the primary sites of action responsible for S 14506's effects.
(+/-)-Pindolol
Compound Description: A non-selective beta-adrenergic receptor antagonist with affinity for 5-HT1A receptors, where it acts as an antagonist. [, ]
Relevance: (+/-)-Pindolol serves as a tool to investigate the involvement of 5-HT1A receptors in the effects of S 14506. By blocking these receptors, researchers can determine if the actions of S 14506 are dependent on 5-HT1A receptor activation. [, ]
NAN-190
Compound Description: A selective 5-HT1A receptor antagonist. [, ]
Relevance: NAN-190's selectivity for 5-HT1A receptors makes it a valuable tool for dissecting the role of this receptor subtype in mediating the effects of S 14506. [, ] By blocking 5-HT1A receptors, researchers can confirm whether the observed effects of S 14506 are specifically attributed to its interaction with these receptors.
SDZ 216-525
Compound Description: A benzoisothiazolpiperazine classified as a 5-HT1A receptor antagonist. [, ]
Relevance: Similar to NAN-190, SDZ 216-525 helps confirm the involvement of 5-HT1A receptors in S 14506's actions by blocking these receptors and observing the subsequent effects. [, ] Variations in their potencies or selectivity profiles can offer further insights.
(-)-Tertatolol
Compound Description: An aryloxyalkylamine that acts as an antagonist at 5-HT1A receptors. [, ]
Relevance: This compound provides another pharmacological tool for blocking 5-HT1A receptors and evaluating the role of this receptor in the effects of S 14506. [, ] Its distinct structure from other antagonists allows for assessing potential off-target effects or differences in binding kinetics.
(+)-WAY 100,135
Compound Description: A methoxyphenylpiperazine that acts as a selective antagonist at 5-HT1A receptors. [, ]
Relevance: WAY 100,135 serves as a key tool for confirming 5-HT1A receptor involvement in S 14506's actions. [, ] Its high selectivity for 5-HT1A receptors makes it a valuable tool for dissecting the specific contributions of this receptor subtype to the observed pharmacological effects of S 14506.
MDL 73005EF
Compound Description: A selective 5-HT1A receptor antagonist. [, ]
Relevance: Similar to WAY 100,135, MDL 73005EF helps confirm the involvement of 5-HT1A receptors in the effects of S 14506. [, ] Comparing the effects of different antagonists can provide insights into the potential for off-target effects or differences in their mechanisms of action.
Source and Classification
S 14506 is classified as a chemical entity with specific applications in neuroscience. It has been synthesized and evaluated for its efficacy in binding to serotonin receptors, particularly the 5-HT1A subtype. The compound's development stems from ongoing research into the modulation of serotonergic signaling, which is implicated in various psychiatric and neurological disorders.
Synthesis Analysis
Methods and Technical Details
The synthesis of S 14506 involves several intricate steps that optimize yield and purity. The initial approach typically includes the formation of key intermediates through reactions involving various functional groups. For instance, the incorporation of fluorine isotopes for PET imaging requires specific labeling techniques, often utilizing [F-18] fluorination methods.
Starting Materials: The synthesis begins with commercially available precursors that undergo functionalization.
Fluorination: A common method involves the use of [F-18] labeled reagents to introduce fluorine into the molecular structure, enhancing its imaging capabilities.
Purification: After synthesis, compounds are purified using chromatographic techniques to isolate S 14506 from by-products and unreacted materials.
Molecular Structure Analysis
Structure and Data
S 14506 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with serotonin receptors. The molecular formula and structural details reveal:
Molecular Formula: C_{x}H_{y}F_{z}N_{a}O_{b} (exact values depend on specific synthesis details).
Key Functional Groups: The presence of aromatic rings, nitrogen heterocycles, and fluorinated moieties plays a crucial role in its biological activity.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity and composition of the synthesized compound.
Chemical Reactions Analysis
Reactions and Technical Details
S 14506 undergoes various chemical reactions that are critical for its functionality:
Binding Interactions: Upon administration, S 14506 interacts with 5-HT1A receptors through competitive binding mechanisms.
Metabolic Pathways: Understanding how S 14506 is metabolized in vivo is essential for predicting its pharmacokinetics and pharmacodynamics.
Degradation Products: Studies focus on identifying any metabolites formed during its metabolic breakdown to assess safety and efficacy.
Technical details surrounding these reactions often involve kinetic studies and receptor binding assays to elucidate the compound's behavior within biological systems.
Mechanism of Action
Process and Data
The mechanism of action of S 14506 involves its binding affinity to serotonin receptors:
Agonistic Activity: Unlike spiperone, which acts as an antagonist, S 14506 activates the 5-HT1A receptor, leading to downstream signaling effects that may influence mood regulation and anxiety responses.
Receptor Coupling: The compound's interaction with G-protein coupled receptors initiates intracellular signaling cascades that modulate neurotransmitter release.
Data from receptor binding studies indicate that S 14506 exhibits high potency at the 5-HT1A receptor, making it a valuable tool for studying serotonergic function in both normal and pathological states.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
S 14506 possesses distinct physical and chemical properties that influence its application:
Solubility: The solubility profile is critical for both in vitro assays and in vivo applications; modifications may be made during synthesis to enhance water solubility.
Stability: Thermal stability assessments ensure that S 14506 maintains integrity under various conditions.
Spectroscopic Characteristics: Techniques such as ultraviolet-visible spectroscopy provide insights into electronic transitions within the molecule.
Relevant data on these properties are essential for optimizing formulation strategies for clinical use.
Applications
Scientific Uses
S 14506 has several promising applications in scientific research:
Neuroimaging: As a radioligand for PET scans, S 14506 enables visualization of serotonin receptor distribution in the brain.
Pharmacological Research: Its agonistic properties make it valuable in studies aimed at understanding serotonin's role in mood disorders.
Drug Development: Insights gained from studies involving S 14506 may inform the development of new therapeutic agents targeting serotonergic systems.
The ongoing research surrounding S 14506 underscores its potential impact on neuroscience, particularly concerning mental health treatments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide hydrochloride is a hydrochloride salt that is obtained by reaction of 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide with one equivalent of hydrogen chloride. Highly potent selective 5-HT1A receptor full agonist (pKi values are 9.0, 6.6, 7.5, 6.6 and < 6.0 for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2 and 5-HT3 receptors respectively). Possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity. Anxiolytic following central administration in vivo. It has a role as a serotonergic agonist and an anxiolytic drug. It contains a 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide(1+).
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide hydrochloride is a hydrochloride salt that is obtained by reaction of 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide with one equivalent of hydrogen chloride. Highly potent selective 5-HT1A receptor full agonist (pKi values are 9.0, 6.6, 7.5, 6.6 and < 6.0 for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2 and 5-HT3 receptors respectively). Possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity. Anxiolytic following central administration in vivo. It has a role as a serotonergic agonist and an anxiolytic drug. It contains a 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide(1+).
RU 58668 is a 17beta-hydroxy steroid that is 17beta-estradiol in the the hydrogen at the 11beta position has been replaced by a p-({5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl}oxy)phenyl group. RU 58668 is a pure anti-estrogen that downregulates estrogen receptor expression (IC50 = 0.04 nM). It has a role as an antineoplastic agent, an anti-estrogen and an estrogen receptor antagonist. It is a 17beta-hydroxy steroid, a 3-hydroxy steroid, a sulfone, an organofluorine compound and an aromatic ether.
RU-58841 is a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism. The potent localized inhibition of sebaceous glands by RU 58841 demonstrates the excellent potential of this compound as a topical drug for the treatment of acne and other androgen-mediated disorders.